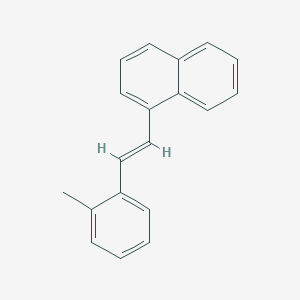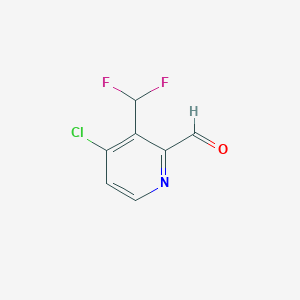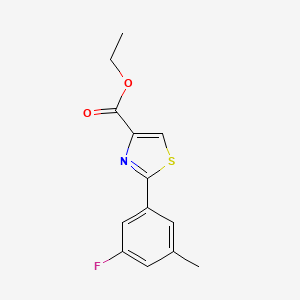
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, a fluorinated phenyl group, and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the fluorinated phenyl group reacts with a halogenated thiazole.
Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid.
Reduction: 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to its molecular targets, while the thiazole ring can contribute to its overall stability and reactivity.
相似化合物的比较
Similar Compounds
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid: The carboxylic acid derivative.
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-methanol: The alcohol derivative.
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxamide: The amide derivative.
Uniqueness
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid ethyl ester is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. The combination of the fluorinated phenyl group and the thiazole ring also contributes to its distinct chemical properties, making it a valuable compound in various research fields.
属性
分子式 |
C13H12FNO2S |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
ethyl 2-(3-fluoro-5-methylphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-7-18-12(15-11)9-4-8(2)5-10(14)6-9/h4-7H,3H2,1-2H3 |
InChI 键 |
RKXJNJJOYUZCSO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



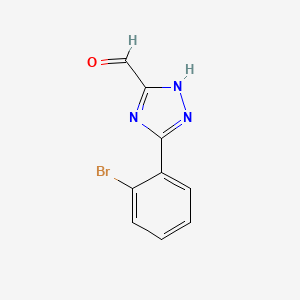

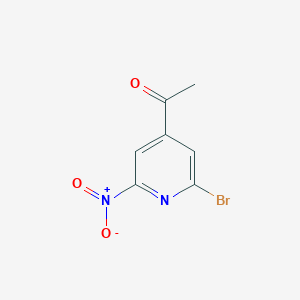


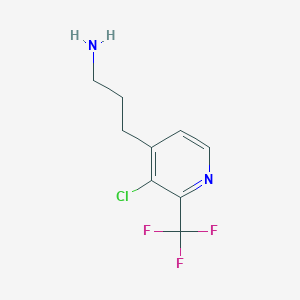
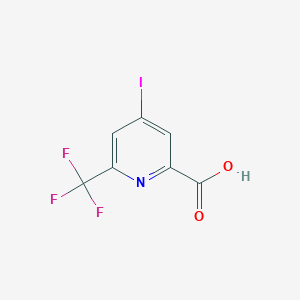
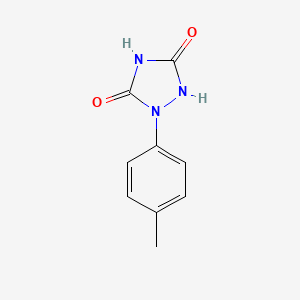
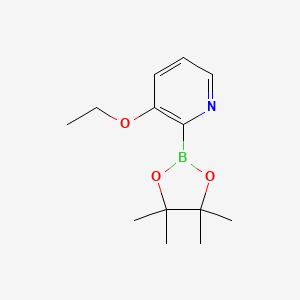
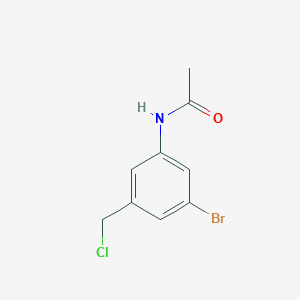
![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride](/img/structure/B14853761.png)
